molecular formula C16H22N2O2 B2655307 N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide CAS No. 953935-66-5

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2655307
CAS No.: 953935-66-5
M. Wt: 274.364
InChI Key: FIUDFTDHOPNMCZ-UHFFFAOYSA-N
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Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide is a complex organic compound characterized by the presence of a morpholine ring, a phenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with a base.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Cyclopropane Carboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide has been investigated for its inhibitory effects on specific kinases and proteins associated with various diseases.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

A notable study synthesized a series of compounds similar to this compound, demonstrating potent inhibitory activity against GSK-3β. This kinase is implicated in several neurodegenerative diseases, including Alzheimer’s disease. The tested compounds exhibited favorable pharmacokinetic profiles and significantly reduced tau phosphorylation in vivo, suggesting a potential role in Alzheimer's treatment .

Anti-Cancer Properties

Another area of interest is the compound's potential as an anti-cancer agent. Research into derivatives of cyclopropanecarboxamides has shown moderate to high cytotoxic activity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cells. The mechanism often involves the inhibition of critical signaling pathways that promote tumor growth .

Neurodegenerative Diseases

Given its action on GSK-3β, this compound is being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate tau protein phosphorylation presents a promising avenue for developing therapies aimed at slowing disease progression .

Treatment of Mycobacterial Infections

Some derivatives of similar compounds have demonstrated significant anti-mycobacterial activity, showing promise as potential treatments for tuberculosis and other mycobacterial infections. The minimum inhibitory concentrations (MICs) observed indicate strong efficacy, making them valuable candidates for further development .

Case Studies and Research Findings

Study Focus Findings
Study on GSK-3β InhibitionNeurodegenerative DiseasesCompounds showed significant inhibition of GSK-3β with improved tau phosphorylation outcomes in mice .
Anti-Cancer Activity EvaluationOncologyDerivatives exhibited cytotoxicity against A549, H460, HT-29 cell lines, indicating potential as anti-cancer agents .
Anti-Mycobacterial ActivityInfectious DiseasesCompounds demonstrated MICs as low as 2 µg/ml against mycobacterial strains .

Mechanism of Action

The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]cyclopropanecarboxamide
  • N-(2-(2-phenylmorpholino)ethyl)cyclopropanecarboxamide
  • N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide is unique due to its specific combination of a morpholine ring, phenyl group, and cyclopropane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammatory conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core with a morpholine moiety, which is crucial for its biological interactions. The general structure can be represented as follows:

N 2 2 phenylmorpholin 4 yl ethyl cyclopropanecarboxamide\text{N 2 2 phenylmorpholin 4 yl ethyl cyclopropanecarboxamide}

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has been studied for its role as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in neuroinflammation and neurodegeneration.

Key Mechanisms:

  • GSK-3β Inhibition : The compound has demonstrated significant inhibitory activity against GSK-3β, which is crucial in the regulation of various cellular processes including apoptosis and inflammation. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against this target .
  • Neuroprotective Effects : Research indicates that the compound may enhance cell survival in models of Parkinson's disease by modulating pathways associated with neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the morpholine ring and cyclopropane structure can significantly impact its potency and selectivity.

Modification Effect on Activity
Substitution on the morpholineAlters binding affinity to GSK-3β
Variations in cyclopropane sizeAffects metabolic stability
Changes in side chainsModulates bioavailability and solubility

Case Studies

  • Neuroprotective Studies :
    In a study investigating neuroprotective agents, this compound was shown to improve neuronal survival rates under oxidative stress conditions. The compound was administered to neuronal cell cultures exposed to neurotoxic agents, resulting in a statistically significant increase in cell viability compared to controls .
  • Inflammation Models :
    The compound has also been evaluated in animal models of inflammation. Administration led to reduced levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-6-7-14)17-8-9-18-10-11-20-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDFTDHOPNMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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